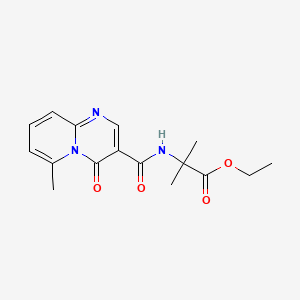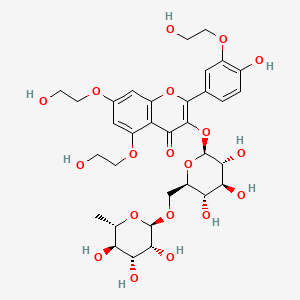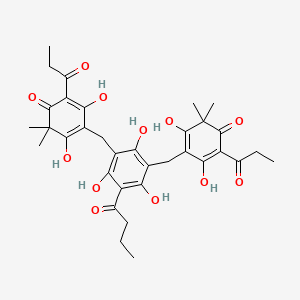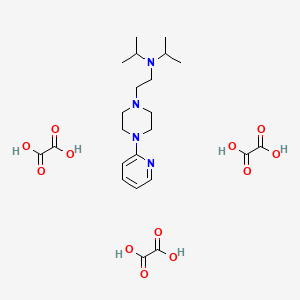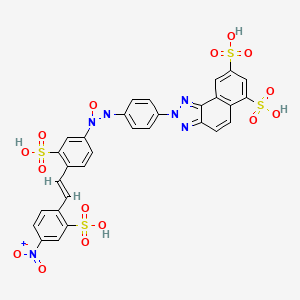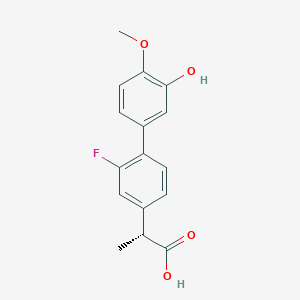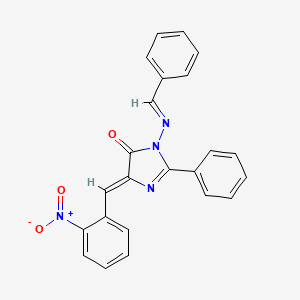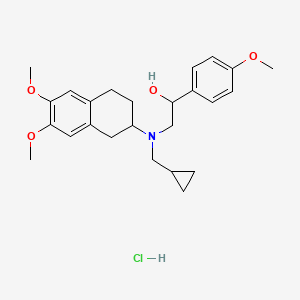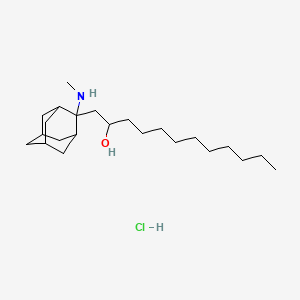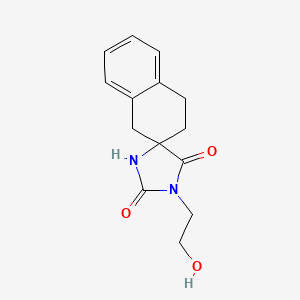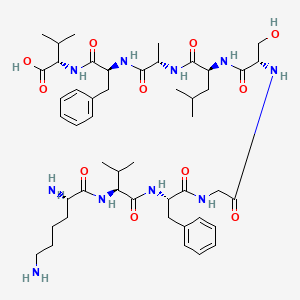
Lys-Val-Phe-Gly-Ser-Leu-Ala-Phe-Val
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Lys-Val-Phe-Gly-Ser-Leu-Ala-Phe-Val is a peptide consisting of nine amino acids: lysine, valine, phenylalanine, glycine, serine, leucine, alanine, phenylalanine, and valine. Peptides like this one are essential in various biological processes and have significant applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like Lys-Val-Phe-Gly-Ser-Leu-Ala-Phe-Val typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:
Coupling: The amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting group (usually Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the coupling and deprotection steps, allowing for the efficient production of large quantities of peptides.
化学反応の分析
Types of Reactions
Peptides like Lys-Val-Phe-Gly-Ser-Leu-Ala-Phe-Val can undergo various chemical reactions, including:
Oxidation: Oxidation of amino acid side chains, particularly those containing sulfur (e.g., cysteine).
Reduction: Reduction of disulfide bonds to free thiols.
Substitution: Substitution reactions involving the side chains of amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Nucleophilic reagents like alkyl halides.
Major Products
The major products of these reactions depend on the specific amino acids involved. For example, oxidation of cysteine residues results in the formation of cystine, while reduction of disulfide bonds yields free cysteine residues.
科学的研究の応用
Chemistry
Peptides like Lys-Val-Phe-Gly-Ser-Leu-Ala-Phe-Val are used as model compounds in studies of peptide chemistry, including investigations of peptide bond formation and stability.
Biology
In biology, these peptides are used to study protein-protein interactions , enzyme-substrate specificity, and cellular signaling pathways.
Medicine
Peptides have therapeutic potential and are used in the development of peptide-based drugs . They can act as hormones, enzyme inhibitors, or antimicrobial agents.
Industry
In the industrial sector, peptides are used in the production of biomaterials and as components in cosmetic formulations .
作用機序
The mechanism of action of peptides like Lys-Val-Phe-Gly-Ser-Leu-Ala-Phe-Val involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can trigger a cascade of cellular events, leading to various biological effects. The specific pathways involved depend on the peptide’s sequence and structure.
類似化合物との比較
Similar Compounds
Lys-Leu-Val-Phe-Phe-Ala: Another peptide with a similar sequence but different biological properties.
Gly-Val-Phe-Gly-Ser-Leu-Ala-Phe-Val: A peptide with an additional glycine residue.
Uniqueness
Lys-Val-Phe-Gly-Ser-Leu-Ala-Phe-Val is unique due to its specific sequence, which determines its biological activity and interaction with molecular targets . The presence of lysine and phenylalanine residues, for example, can significantly influence its binding properties and stability.
特性
CAS番号 |
318272-58-1 |
|---|---|
分子式 |
C48H74N10O11 |
分子量 |
967.2 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C48H74N10O11/c1-27(2)22-34(44(64)52-30(7)41(61)54-36(24-32-18-12-9-13-19-32)45(65)58-40(29(5)6)48(68)69)55-46(66)37(26-59)53-38(60)25-51-43(63)35(23-31-16-10-8-11-17-31)56-47(67)39(28(3)4)57-42(62)33(50)20-14-15-21-49/h8-13,16-19,27-30,33-37,39-40,59H,14-15,20-26,49-50H2,1-7H3,(H,51,63)(H,52,64)(H,53,60)(H,54,61)(H,55,66)(H,56,67)(H,57,62)(H,58,65)(H,68,69)/t30-,33-,34-,35-,36-,37-,39-,40-/m0/s1 |
InChIキー |
LDXWMWIGAKKAQU-XSFLNMFGSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |
正規SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


